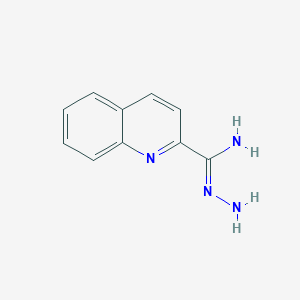

N-aminoquinoline-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

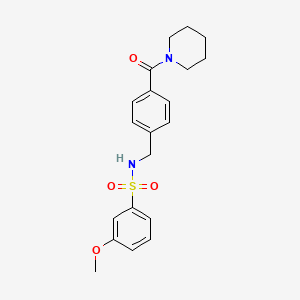

N-aminoquinoline-2-carboximidamide is a chemical compound with the CAS number 1014-17-1 . It is a high-quality reference standard .

Molecular Structure Analysis

The molecular structure of N-aminoquinoline-2-carboximidamide is characterized by its IUPAC name quinoline-2-carboximidhydrazide . The InChI code is 1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) and the InChI key is WNIZZMOQFRUDCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-aminoquinoline-2-carboximidamide has a molecular weight of 186.22 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of derivatives bearing cationic side chains were synthesized from aminoanthraquinones, exploring the effects of side chain positioning on biological activity. The study found that carboxamide-linked compounds exhibited varying degrees of cytotoxicity, with some demonstrating substantial growth delays against in vivo tumors, highlighting their potential in cancer therapy (Bu et al., 2001).

Antimalarial Applications

The therapeutic application of 8-aminoquinolines, a class to which N-aminoquinoline-2-carboximidamide is related, in latent malaria treatment provides significant insights into scientific and clinical practices. This class has brought forward revolutionary discoveries and shows promise against endemic malaria, with research exploring their efficacy and safety (Baird, 2019).

Antiallergy Agents

Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, obtained by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, revealed significant antiallergy activity. This demonstrates the potential of N-aminoquinoline-2-carboximidamide derivatives in developing new antiallergy medications (Althuis et al., 1980).

Antiviral Effects

Chloroquine, a well-known 9-aminoquinoline, has shown potential against various viral infections by inhibiting pH-dependent steps of virus replication and exerting immunomodulatory effects. This suggests that derivatives of N-aminoquinoline-2-carboximidamide could have similar antiviral applications (Savarino et al., 2003).

Chemical Synthesis Techniques

Studies have developed methods for the selective removal of aminoquinoline auxiliary and auxiliary-assisted palladium-catalyzed arylation and alkylation, contributing to the advancement of synthetic chemistry and facilitating the synthesis of complex molecules (Zhang et al., 2019; Shabashov & Daugulis, 2010).

Propriétés

IUPAC Name |

N'-aminoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIZZMOQFRUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminoquinoline-2-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)

![1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide](/img/structure/B2881616.png)